Hydroxyacetone-2,4-DNPH
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Overview
Description
This compound is often used in qualitative testing of carbonyl groups associated with aldehydes and ketones. It is an orange to dark orange solid with a molecular formula of C9H10N4O5 and a molecular weight of 254.2 g/mol.
Preparation Methods
Hydroxyacetone-2,4-DNPH can be synthesized by reacting hydroxyacetone with 2,4-Dinitrophenylhydrazine. . The reaction conditions include maintaining a low temperature to facilitate the formation of the hydrazone derivative. Industrial production methods may involve solid-phase extraction to purify the DNPH-derivatized sample .
Chemical Reactions Analysis
Hydroxyacetone-2,4-DNPH undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction:
Substitution Reactions: The nitro groups on the phenyl ring can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include methanol, sulfuric acid, and various aldehydes and ketones. The major products formed from these reactions are hydrazone derivatives .
Scientific Research Applications
Hydroxyacetone-2,4-DNPH has several scientific research applications:
Chemistry: It is used in the qualitative analysis of carbonyl compounds, particularly aldehydes and ketones.
Biology: The compound can be used to detect carbonyl compounds in biological samples, such as glucose.
Medicine: It is used in the analysis of carbonyl compounds in medical research, including studies on diabetes and other metabolic disorders.
Industry: this compound is used in environmental analysis to detect carbonyl compounds in air and water samples.
Mechanism of Action
The mechanism of action of Hydroxyacetone-2,4-DNPH involves nucleophilic addition of the hydrazine group to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone . This reaction is an example of an addition-elimination mechanism. The molecular targets are the carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a stable hydrazone derivative .
Comparison with Similar Compounds
Hydroxyacetone-2,4-DNPH is similar to other 2,4-Dinitrophenylhydrazine derivatives, such as:
Acetone-2,4-DNPH: Used for detecting acetone in samples.
Formaldehyde-2,4-DNPH: Used for detecting formaldehyde in environmental and biological samples.
Benzaldehyde-2,4-DNPH: Used for detecting benzaldehyde in various applications.
The uniqueness of this compound lies in its ability to specifically react with hydroxyacetone, forming a stable hydrazone derivative that can be easily detected and analyzed .
Properties
Molecular Formula |
C9H10N4O5 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]propan-1-ol |
InChI |
InChI=1S/C9H10N4O5/c1-6(5-14)10-11-8-3-2-7(12(15)16)4-9(8)13(17)18/h2-4,11,14H,5H2,1H3 |
InChI Key |
OKMYRYWRPTZQRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CO |
Origin of Product |
United States |
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